{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid
Overview
Description
{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid, also known as Cbz-L-phenylglycine, is an organic compound with the molecular formula C16H15NO4. It is a derivative of phenylglycine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid typically involves the protection of the amino group of phenylglycine with a benzyloxycarbonyl group. One common method is the reaction of phenylglycine with benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield free phenylglycine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrogen chloride (HCl) in methanol or sodium hydroxide (NaOH) in water.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Phenylglycinol.
Substitution: Free phenylglycine.
Scientific Research Applications
{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of {[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid involves its ability to act as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules. The compound can be deprotected under specific conditions to yield free phenylglycine, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
N-Cbz-phenylglycine: Another protected form of phenylglycine with similar reactivity.
Cbz-DL-phenylglycine: A racemic mixture of Cbz-protected phenylglycine.
Benzeneacetic acid derivatives: Compounds with similar structural features and reactivity.
Uniqueness
{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid is unique due to its specific protection group and its stability under various reaction conditions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research, offering advantages in terms of selectivity and yield compared to other similar compounds .
Properties
IUPAC Name |
2-phenyl-2-(phenylmethoxycarbonylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDJWBVOZVJJOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284704 | |
Record name | N-(Benzyloxycarbonyl)-DL-phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60584-76-1 | |
Record name | N-(Benzyloxycarbonyl)-DL-phenylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60584-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (((Phenylmethoxy)carbonyl)amino)phenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060584761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 60584-76-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163115 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(Benzyloxycarbonyl)-DL-phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [[(phenylmethoxy)carbonyl]amino]phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.629 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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